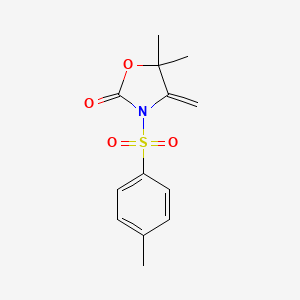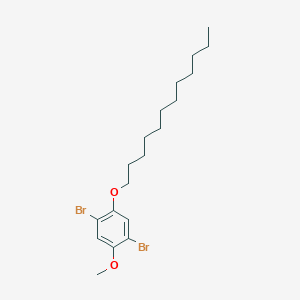
4-(3-Phenylacryloyl)-1,3-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a phenylacryloyl group attached to a 1,3-phenylene diacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate typically involves the reaction of 3-phenylacryloyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene react with the acyl chloride to form the diacetate ester.
Reaction Conditions:
Reagents: 3-phenylacryloyl chloride, 1,3-dihydroxybenzene, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenylacryloyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Reduction: 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
Substitution: 4-(3-Phenylacryloyl)-1,3-phenylene diol
Applications De Recherche Scientifique
4-(3-Phenylacryloyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylacryloyl group can act as a Michael acceptor, reacting with nucleophilic residues in proteins and disrupting their function. This can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Phenylacryloyl)-1,3-phenylene diol
- 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
- 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Uniqueness
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenylacryloyl and diacetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
185300-80-5 |
|---|---|
Formule moléculaire |
C19H16O5 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
[3-acetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C19H16O5/c1-13(20)23-16-9-10-17(19(12-16)24-14(2)21)18(22)11-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clé InChI |
POOAOTQXLFEWKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


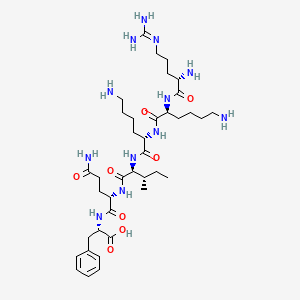
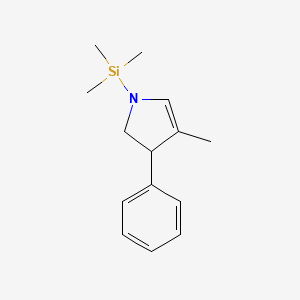
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

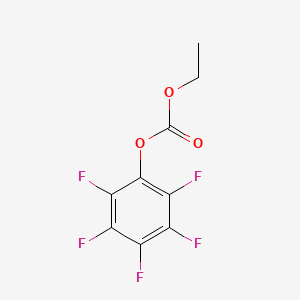
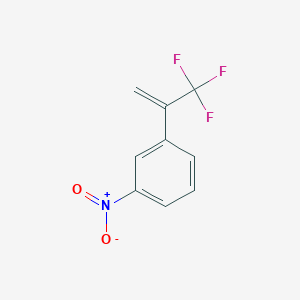




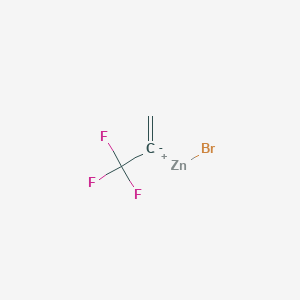
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
